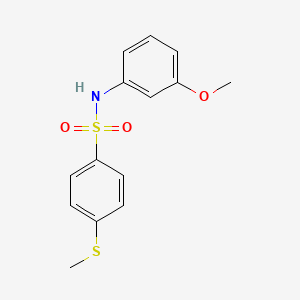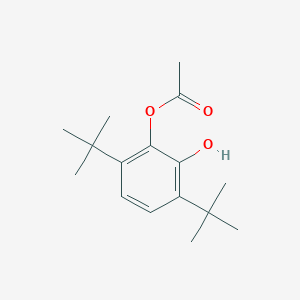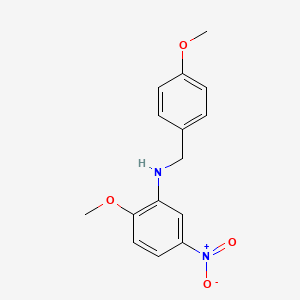![molecular formula C22H22N2O2 B5780577 {1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B5780577.png)
{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly referred to as O-DSMT and is known for its potent analgesic effects. O-DSMT is structurally similar to tramadol, a widely used opioid painkiller. However, O-DSMT is not an opioid and does not produce the same adverse side effects associated with opioids.
Mécanisme D'action
The exact mechanism of action of O-DSMT is not fully understood. However, it is believed to act on the mu-opioid receptors in the brain and spinal cord, similar to opioids. O-DSMT also has an affinity for the serotonin and norepinephrine transporters, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
O-DSMT has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity and increase pain threshold in animal models. O-DSMT has also been shown to produce sedation and respiratory depression, although to a lesser extent than opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using O-DSMT in lab experiments is its potent analgesic effects. It can be used to study the mechanisms of pain and pain management in animal models. However, one limitation is its potential for sedation and respiratory depression, which may affect the results of experiments.
Orientations Futures
There are several future directions for research on O-DSMT. One area of interest is its potential as a treatment for opioid addiction. O-DSMT has been found to have a lower potential for abuse and dependence compared to opioids, making it a promising alternative. Additionally, further research is needed to fully understand the mechanism of action of O-DSMT and its potential for pain management.
Méthodes De Synthèse
The synthesis of O-DSMT is a complex process that involves several steps. The initial step involves the reaction of 3-(phenylamino)-1-(2-phenylethyl)propan-1-one with piperidine to form {1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-indol-3-yl}(phenyl)methanone. The resulting compound is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
O-DSMT has been the subject of several scientific studies due to its potent analgesic effects. It has been shown to be effective in reducing pain in animal models of acute and chronic pain. Additionally, O-DSMT has been found to have a lower potential for abuse and dependence compared to opioids, making it a promising alternative for pain management.
Propriétés
IUPAC Name |
2-(3-benzoylindol-1-yl)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-21(23-13-7-2-8-14-23)16-24-15-19(18-11-5-6-12-20(18)24)22(26)17-9-3-1-4-10-17/h1,3-6,9-12,15H,2,7-8,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUWVVBDSAXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(phenylcarbonyl)-1H-indol-1-yl]-1-(piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)



![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)



